Sodium 2-(pyridazin-4-yl)acetate
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Overview
Description
Sodium 2-(pyridazin-4-yl)acetate is an organic compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyridazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridazin-4-yl)acetate typically involves the reaction of pyridazine with sodium hydroxide and acetic acid. The process can be summarized as follows:
- Pyridazine is reacted with acetic acid to form 2-(pyridazin-4-yl)acetic acid.
- The resulting 2-(pyridazin-4-yl)acetic acid is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of high-purity reagents to maintain product quality.
- Implementation of purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(pyridazin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated pyridazine compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
- Oxidation products include pyridazine carboxylic acids.
- Reduction products include dihydropyridazine derivatives.
- Substitution reactions yield various alkylated or acylated pyridazine compounds .
Scientific Research Applications
Sodium 2-(pyridazin-4-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for cardiovascular and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Sodium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the acetate group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyridazinecarboxylic Acid: Another derivative with a carboxyl group instead of the acetate group.
Uniqueness: Sodium 2-(pyridazin-4-yl)acetate is unique due to its specific sodium salt form, which enhances its solubility and reactivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1523571-92-7 |
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Molecular Formula |
C6H6N2NaO2 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
sodium;2-pyridazin-4-ylacetate |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10); |
InChI Key |
LXOBLUBKEOLYBO-UHFFFAOYSA-N |
SMILES |
C1=CN=NC=C1CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CN=NC=C1CC(=O)O.[Na] |
solubility |
not available |
Origin of Product |
United States |
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